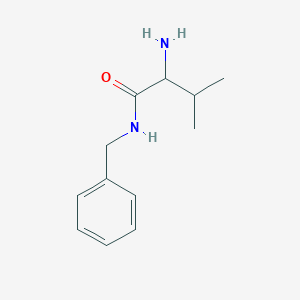

2-amino-N-benzyl-3-methylbutanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-benzyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)11(13)12(15)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGFMIYGVANCND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino N Benzyl 3 Methylbutanamide and Its Analogues

Direct Amidation Approaches

Direct amidation methods offer an efficient route to 2-amino-N-benzyl-3-methylbutanamide by forming the amide bond in a single step from the corresponding carboxylic acid (L-valine) and benzylamine (B48309). These approaches are valued for their atom economy and procedural simplicity.

Boron-Catalyzed Amidation

Boron-based catalysts have emerged as effective tools for direct amidation reactions. While specific studies on the boron-catalyzed synthesis of this compound are not extensively detailed in the provided results, the general principles of boron-catalyzed amidation are well-established and applicable. Boronic acids and borate (B1201080) esters are two prominent classes of catalysts in this context. chemrxiv.orgresearchgate.net

Mechanistic studies suggest that the catalytic cycle for boronic acid-catalyzed amidation involves the formation of an acyloxyboron intermediate. nih.govrsc.org However, recent investigations have questioned the traditionally accepted monoacyloxyboron mechanism, proposing alternative pathways that may involve dimeric boron species. nih.govrsc.org These alternative mechanisms suggest a more complex interaction where the catalyst orchestrates the activation of the carboxylic acid and the delivery of the amine. nih.govrsc.org The efficiency of these catalysts can be influenced by the nature of the substrates; for instance, certain coordinating substrates like 2-aminopyridine (B139424) can inhibit boronic acid catalysts by stabilizing inactive off-cycle species. chemrxiv.org In such cases, borate ester catalysts have demonstrated greater effectiveness. chemrxiv.orgresearchgate.net

Key aspects of boron-catalyzed amidation include:

Catalyst Type: Both boronic acids and borate esters are utilized, with borate esters showing high efficacy for a wide range of substrates, including unprotected amino acids. chemrxiv.org

Reaction Conditions: These reactions are often carried out under dehydrating conditions, such as using a Dean-Stark apparatus, to drive the reaction towards amide formation. nih.gov

Mechanism: The reaction is believed to proceed through the activation of the carboxylic acid by the boron catalyst, facilitating nucleophilic attack by the amine. nih.gov Computational studies support a pathway involving the condensation of the carboxylic acid with the boron catalyst, followed by amine addition. nih.gov

Other Catalytic Methods for Amide Bond Formation

Beyond boron-based systems, other catalytic methods are available for the formation of amide bonds, which could be applied to the synthesis of this compound. Transition-metal catalyzed reactions, for example, offer powerful alternatives. Rh(III)-catalyzed amidation of C-H bonds with isocyanates has been developed for the synthesis of N-acyl anthranilamides, demonstrating the potential of such catalysts for creating amide linkages. nih.gov

Flow chemistry also presents a modern approach to amide synthesis, offering advantages in terms of safety, scalability, and reaction control. nih.gov Various methods have been adapted to flow systems, including those that utilize coupling reagents or catalytic processes. nih.gov

Multi-step Synthetic Sequences

Multi-step syntheses provide greater control over the reaction sequence, which is particularly important when dealing with functionalized molecules or when stereochemical integrity is critical.

Derivatization from Related Amides and Intermediates

The synthesis can also proceed through the modification of related amides or intermediates. For example, a one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides starts from 2-amino-3-methylbenzoic acid, which is first converted to an isatoic anhydride (B1165640) derivative. sioc-journal.cn This intermediate then reacts with an amine to form the amide, which is subsequently halogenated. sioc-journal.cn This highlights a strategy where the core amide structure is assembled first, followed by further functionalization.

Another approach involves starting with a different amide and modifying its structure. For instance, the synthesis of quinazolinones can be achieved from 2-amino N-substituted benzamides. rsc.org While not a direct synthesis of this compound, this demonstrates the principle of using a pre-existing amide scaffold for further chemical transformations.

Stereospecific Synthesis and Chiral Control in Amidation Reactions

Maintaining the stereochemical integrity of the chiral center in L-valine is paramount during the synthesis of (2S)-2-amino-N-benzyl-3-methylbutanamide. The use of N-protected amino acids, as described in section 2.2.1, is a key strategy for preventing racemization during the amide coupling step.

Furthermore, stereoselective methods can be employed to create specific stereoisomers of related compounds. For example, the stereoselective synthesis of dipeptide beta-turn mimetics has been achieved using asymmetric hydrogenation with catalysts like Burk's DuPHOS Rh(I)-based catalysts. nih.gov This demonstrates the high level of chiral control that can be exerted in the synthesis of complex amino acid derivatives.

In cases where a racemic mixture of an amino amide is produced, resolution techniques can be employed to separate the enantiomers. For example, the resolution of (R,S)-N-benzyl-2-amino-3-methoxypropionamide is achieved by forming a diastereomeric salt with D-(+)-ditoluoyl tartaric acid, allowing for the isolation of the desired (R)-enantiomer. google.com

The synthesis of enantiomerically enriched aminophosphonates from N-Boc-protected aziridines also showcases advanced strategies for stereocontrol, involving regiospecific ring-opening and reduction reactions. mdpi.com These examples underscore the importance and availability of methods to ensure the final product has the correct and desired stereochemistry.

Chemical Transformations and Derivatization Strategies of 2 Amino N Benzyl 3 Methylbutanamide

Reactivity and Modifications at the Primary Amine Moiety

The primary amine group in 2-amino-N-benzyl-3-methylbutanamide is a key site for chemical modification due to its nucleophilic character. A variety of reactions can be employed to introduce diverse functional groups at this position, thereby altering the compound's physicochemical properties and biological activity.

The primary amine can readily undergo N-alkylation or N-arylation reactions. Direct alkylation with alkyl halides can be challenging as it may lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. nih.gov A more controlled approach involves reductive amination, where the primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, to yield the corresponding secondary or tertiary amine.

Acylation of the primary amine is another common transformation, typically achieved by reacting the compound with acyl chlorides or acid anhydrides under basic conditions. This reaction leads to the formation of an amide bond. For instance, N-acetylation can be performed to introduce an acetyl group. nih.gov

Furthermore, the primary amine can be converted into other functional groups. For example, it can be transformed into a sulfonamide through reaction with a sulfonyl chloride. These modifications significantly impact the electronic and steric properties of the molecule. Research has shown that the presence and nature of a substituent on the primary amine can be a critical determinant of the anticonvulsant activity of this class of compounds. nih.gov

Below is a table summarizing common reactions at the primary amine moiety:

| Reaction Type | Reagents and Conditions | Product |

| N-Alkylation | Alkyl halide, base | Secondary or tertiary amine |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH₄) | Secondary or tertiary amine |

| N-Acylation | Acyl chloride or acid anhydride (B1165640), base | Amide |

| N-Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

Transformations Involving the Benzyl (B1604629) Group

The benzyl group of this compound offers another avenue for structural modification, primarily through reactions on the aromatic ring. Electrophilic aromatic substitution reactions can be utilized to introduce a variety of substituents onto the phenyl ring, thereby modulating the electronic and steric properties of this part of the molecule.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration using a mixture of nitric acid and sulfuric acid introduces a nitro group, which can subsequently be reduced to an amino group, providing a handle for further functionalization. Halogenation, with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), allows for the introduction of halogen atoms at various positions on the ring. arizona.edu

Studies have demonstrated that the electronic properties of substituents on the benzylamide group can significantly influence the anticonvulsant activity of these compounds. Electron-withdrawing groups at the 4'-position of the benzylamide have been shown to retain or improve activity, while electron-donating groups tend to lead to a loss of activity. Current time information in Chatham County, US. For example, the introduction of a 3-fluorobenzyloxy or 3-fluorophenoxymethyl group has been reported to enhance anticonvulsant potency. Current time information in Chatham County, US.

The following table outlines key derivatization strategies for the benzyl group:

| Reaction Type | Reagents and Conditions | Position of Substitution | Resulting Functional Group |

| Nitration | HNO₃, H₂SO₄ | Ortho, Para | -NO₂ |

| Halogenation | NBS, NCS, or Br₂, FeBr₃ | Ortho, Para | -Br, -Cl |

| Sulfonation | SO₃, H₂SO₄ | Para | -SO₃H |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Ortho, Para | -C(O)R |

Chemical Derivatizations of the Isobutyl Side Chain

The isobutyl side chain of this compound, derived from the amino acid valine, is generally considered non-reactive due to its aliphatic hydrocarbon nature. However, specific chemical strategies can be employed to introduce functionality at this site, which can be crucial for exploring steric and hydrophobic interactions in biological systems.

One of the primary methods for functionalizing the isobutyl group is through hydroxylation. The synthesis of γ-hydroxyvaline derivatives has been achieved through various routes, including the use of enzymatic tandem aldol (B89426) addition–transamination reactions. nih.gov These methods allow for the stereoselective introduction of a hydroxyl group onto the side chain. While these reactions are typically performed on the parent amino acid, the resulting hydroxylated building block can then be used in the synthesis of this compound analogues. The introduction of a hydroxyl group can significantly alter the polarity and hydrogen bonding capacity of the side chain.

Another potential modification is halogenation. While direct halogenation of the unactivated C-H bonds of the isobutyl group is challenging, radical halogenation can be a viable, albeit often non-selective, method. More controlled approaches might involve enzymatic halogenation or the use of specific C-H activation catalysts. The introduction of halogen atoms, such as fluorine, can impact the molecule's metabolic stability and lipophilicity. nih.gov

Bioisosteric replacement of the isobutyl group with other alkyl or functionalized chains is also a common strategy in medicinal chemistry to probe the importance of this moiety for biological activity.

The table below summarizes potential derivatization strategies for the isobutyl side chain:

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Hydroxylation | Enzymatic (e.g., tandem aldol addition-transamination) | -OH |

| Halogenation | Radical halogenating agents (e.g., NBS with light/heat) | -Br, -Cl |

| C-H Activation | Transition metal catalysts | Various functional groups |

Stereochemical Investigations and Chiral Analytical Methods for 2 Amino N Benzyl 3 Methylbutanamide

Significance of Stereoisomerism in Amidic Compounds

The amide functional group is a fundamental structural motif in a vast number of biologically active molecules and pharmaceuticals. nih.govacs.org When an amide compound is chiral, as is the case with 2-amino-N-benzyl-3-methylbutanamide, the stereochemistry is of profound importance. Biological systems, such as enzymes and receptors, are inherently chiral and can interact differently with each enantiomer of a chiral drug. researchgate.net This stereoselectivity means that one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or in some cases, cause unwanted or toxic side effects. researchgate.netbiomedgrid.com For example, while the (S)-isomer of the drug methyldopa (B1676449) is an effective antihypertensive agent, its (R)-isomer is not. biomedgrid.com Similarly, one enantiomer of thalidomide (B1683933) is sedative, while the other is teratogenic. biomedgrid.combiomedgrid.com

The amide bond in this compound provides structural rigidity, and the specific orientation of the amino and benzyl (B1604629) groups relative to the chiral center dictates how the molecule fits into a biological target. muni.cz Therefore, ensuring high stereochemical purity is a critical goal in the synthesis and application of such compounds. researchgate.net

Chiral Separation Techniques for Enantiomers

To analyze and isolate individual enantiomers, specialized analytical techniques are required, as enantiomers possess identical physical properties in an achiral environment. thieme-connect.de Chromatographic and electrophoretic methods are among the most powerful tools for this purpose. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating the enantiomers of chiral compounds, including amino acid derivatives. yakhak.org The success of this method relies on the use of a Chiral Stationary Phase (CSP). A CSP creates a chiral environment inside the chromatography column, causing the two enantiomers to interact differently, which leads to different retention times and thus, separation. yakhak.orgregistech.com

Several types of CSPs are effective for resolving chiral amino acid derivatives and related amides:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate), are widely used and show excellent capabilities for separating a broad range of chiral molecules, including N-derivatized amino acid esters. yakhak.org

Macrocyclic Glycopeptide-based CSPs: Stationary phases using selectors like teicoplanin are particularly effective for separating underivatized amino acids. sigmaaldrich.comsigmaaldrich.com They possess ionic groups and are compatible with a wide range of mobile phases. sigmaaldrich.com

Crown Ether-based CSPs: These are especially well-suited for the separation of D- and L-amino acid enantiomers. chromatographyonline.com

Pirkle-type or Brush-type CSPs: These phases, like (S)-N-(3,5-dinitrobenzoyl)leucine-N-phenyl-N-propylamide bonded to silica, function through π-π interactions, hydrogen bonding, and steric interactions to achieve separation of amino acid amides. nih.gov

Table 1: Common Chiral Stationary Phases (CSPs) for HPLC-based Enantioseparation

| CSP Type | Chiral Selector Example | Mechanism of Separation | Applicable To |

|---|---|---|---|

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, dipole-dipole, π-π interactions, steric hindrance | N-protected amino acids, chiral amines yakhak.org |

| Macrocyclic Glycopeptide | Teicoplanin | Ionic interactions, hydrogen bonding, inclusion complexation | Underivatized amino acids, small peptides sigmaaldrich.comsigmaaldrich.com |

| Crown Ether | (18-Crown-6)-tetracarboxylic acid | Host-guest complexation with primary amine groups | Free amino acids chromatographyonline.com |

| Pirkle-type (π-acceptor/π-donor) | (S)-N-(3,5-dinitrobenzoyl)leucine derivative | π-π interactions, hydrogen bonding, dipole stacking | π-acidic or π-basic amino acid amides nih.gov |

Capillary Electrophoresis (CE) is a high-efficiency separation technique that uses an electric field to separate ions based on their electrophoretic mobility. creative-proteomics.com For chiral separations, a chiral selector is added to the background electrolyte. chromatographyonline.com This selector forms transient, diastereomeric complexes with the enantiomers, which then migrate at different velocities, enabling their resolution. chromatographyonline.com

Commonly used chiral selectors in CE for amino acid derivatives include cyclodextrins, chiral crown ethers, and macrocyclic antibiotics. chromatographyonline.comcreative-proteomics.com CE offers advantages such as high separation efficiency, rapid analysis times, and minimal consumption of samples and chiral selectors. chromatographyonline.com

Other methods can also be applied for chiral analysis. One approach involves the derivatization of the enantiomeric mixture with a chiral reagent to form a pair of diastereomers. nih.gov Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography. nih.govlibretexts.org Additionally, Gas Chromatography (GC) on a chiral column can be used for volatile analytes, and Supercritical Fluid Chromatography (SFC) offers another alternative for certain compounds. registech.com

Assessment of Enantiomeric Purity and Isomeric Ratios

The precise determination of enantiomeric purity is a critical analytical task in the development of chiral compounds. thieme-connect.de Once a separation is achieved using a technique like chiral HPLC, the relative amounts of the two enantiomers can be quantified by comparing their respective peak areas in the resulting chromatogram. registech.com

This analysis allows for the calculation of the enantiomeric excess (ee), which is a measure of the purity of the sample. Validated chiral purity assays are essential for quality control during drug substance manufacturing. registech.com These methods must be proven to be specific, precise, accurate, and linear to ensure reliable quantification of the undesired enantiomer, often down to trace levels. thieme-connect.deregistech.com

Stereochemical Stability and Racemization Studies

An essential aspect of characterizing a chiral compound is assessing its stereochemical stability. quora.com Racemization is the process by which one enantiomer converts into its mirror image, ultimately leading to a 1:1 mixture (a racemate). jst.go.jp This process can be influenced by factors such as pH, temperature, and the presence of catalysts. sciencemadness.orgcreation.com

For amino acid derivatives like this compound, the chiral center (the α-carbon) is susceptible to racemization, particularly under basic or acidic conditions, or upon heating. jst.go.jpsciencemadness.orgcreation.com Racemization studies involve exposing an enantiomerically pure sample to various stress conditions and monitoring the formation of the other enantiomer over time using a validated chiral analytical method. acs.orgacs.org The results of such studies are vital for establishing appropriate storage conditions and shelf-life, ensuring that the compound maintains its desired stereochemical integrity throughout its lifecycle.

Advanced Spectroscopic and Structural Characterization of 2 Amino N Benzyl 3 Methylbutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For 2-amino-N-benzyl-3-methylbutanamide, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework and the connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound presents a series of distinct signals, each corresponding to a unique proton environment in the molecule. Data for (S)-2-amino-N-benzyl-3-methylbutanamide has been recorded and is available in data repositories. imperial.ac.ukimperial.ac.uk The expected chemical shifts (δ) in a solvent like deuterated chloroform (B151607) (CDCl₃) are characteristic of the compound's structure. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) adjacent to the amide nitrogen are diastereotopic and are expected to show as a doublet of doublets or a multiplet around 4.4 ppm due to coupling with the amide N-H proton. The α-proton on the chiral carbon, adjacent to the amino group, would likely resonate around 3.2-3.4 ppm. The methine proton of the isopropyl group is expected further upfield, and the two methyl groups of the isopropyl moiety often show as distinct doublets, highlighting their magnetic non-equivalence. The protons of the primary amine (NH₂) and the secondary amide (NH) would appear as broad singlets, with their chemical shifts being sensitive to concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. imperial.ac.uk The carbonyl carbon of the amide is the most deshielded, appearing around 170-175 ppm. The aromatic carbons of the benzyl group show signals between 127 and 140 ppm. The benzylic CH₂ carbon is typically found around 44 ppm, while the α-carbon of the valine residue would be in the region of 58-62 ppm. The carbons of the isopropyl group would appear at the most upfield positions in the spectrum.

A representative, though not experimentally verified for this specific molecule, data table for the expected NMR shifts is provided below.

| ¹H NMR | ¹³C NMR | ||

| Assignment | Expected δ (ppm) | Assignment | Expected δ (ppm) |

| Aromatic-H | 7.20-7.40 (m, 5H) | C=O | ~173.0 |

| Amide N-H | ~6.50 (br s, 1H) | Aromatic C (quaternary) | ~138.0 |

| Benzyl-CH₂ | ~4.40 (d, 2H) | Aromatic CH | 127.0-129.0 |

| α-CH | ~3.30 (d, 1H) | α-CH | ~60.0 |

| Amine-NH₂ | ~2.50 (br s, 2H) | Benzyl-CH₂ | ~44.0 |

| Isopropyl-CH | ~2.10 (m, 1H) | Isopropyl-CH | ~31.0 |

| Isopropyl-CH₃ | ~1.00 (d, 6H) | Isopropyl-CH₃ | ~19.0, ~18.0 |

Table 1: Illustrative ¹H and ¹³C NMR data for this compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups. FT-IR and Raman spectroscopy are complementary techniques that offer a detailed view of the vibrational modes of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is dominated by absorptions from the molecule's polar bonds. Key expected vibrational frequencies for this compound would include the N-H stretching vibrations of the primary amine (typically two bands around 3300-3400 cm⁻¹) and the secondary amide (a single band around 3300 cm⁻¹). The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are expected just above and below 3000 cm⁻¹, respectively. The most intense and characteristic bands in the spectrum are the amide I (primarily C=O stretching) and amide II (a mix of N-H bending and C-N stretching) bands, which are anticipated around 1640 cm⁻¹ and 1550 cm⁻¹, respectively. Data for a related compound, L-valine, shows characteristic peaks for its functional groups which would be modified by the presence of the benzylamide in the target molecule. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the aromatic ring (around 1000 cm⁻¹) and the C-C backbone vibrations would be prominent. While the C=O stretch is also visible in Raman spectra, it is often weaker than in the FT-IR. The C-H stretching and bending modes are also observable. The combination of FT-IR and Raman data provides a more complete picture of the molecule's vibrational characteristics. For instance, the Raman spectrum of a similar compound, N-benzylacetamide, shows distinct peaks that help in its characterization. chemicalbook.com

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (Amine, Amide) | 3400-3200 | 3400-3200 |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |

| Amide I (C=O Stretch) | ~1640 (strong) | ~1640 (moderate) |

| Amide II (N-H Bend, C-N Stretch) | ~1550 (strong) | Weak |

| Aromatic C=C Stretch | ~1600, ~1450 | ~1600, ~1000 (strong) |

Table 2: Illustrative FT-IR and Raman vibrational frequencies for this compound.

X-ray Diffraction Analysis of Related Amide Structures

While a single-crystal X-ray structure of this compound is not publicly available, analysis of closely related compounds provides significant insight into the expected molecular geometry and intermolecular interactions.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, this technique would precisely measure all bond lengths, bond angles, and torsion angles. Studies on similar N-benzyl amides reveal key structural features. researchgate.netresearchgate.net For example, the amide bond is typically found to be planar. The analysis would also confirm the absolute stereochemistry at the chiral center, assuming the enantiomerically pure (S)- or (R)-form is crystallized. The conformation of the flexible benzyl and isopropyl groups in the solid state would also be determined, which is often influenced by crystal packing forces.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. For this compound, the primary amine and the amide group are expected to be key players in forming a network of hydrogen bonds. Specifically, N-H···O=C hydrogen bonds between the amide groups of adjacent molecules are a common and stabilizing interaction in the crystal packing of amides. The primary amine can also act as a hydrogen bond donor.

The analysis of related structures shows that H···H contacts typically comprise the largest percentage of the surface area, reflecting the hydrogen-rich nature of these organic molecules. nih.govnih.gov The two-dimensional fingerprint plot derived from the Hirshfeld surface deconvolutes these interactions, showing the percentage contribution of different contact types (e.g., H···H, C···H, O···H, N···H). For this molecule, sharp spikes in the fingerprint plot corresponding to O···H and N···H contacts would be indicative of strong hydrogen bonding, which dictates the supramolecular architecture of the crystal. nih.gov

| Interaction Type | Description | Expected Contribution |

| N-H···O | Hydrogen bond between amide N-H and carbonyl oxygen | Significant |

| N-H···N | Hydrogen bond involving the primary amine | Possible |

| C-H···π | Interaction between aliphatic/aromatic C-H and the benzyl ring | Likely |

| H···H | General van der Waals contacts | High percentage |

| C···H/H···C | van der Waals contacts | Moderate percentage |

Table 3: Expected intermolecular interactions for this compound in the solid state.

Computational Chemistry and Theoretical Studies on 2 Amino N Benzyl 3 Methylbutanamide

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic properties of molecules. For 2-amino-N-benzyl-3-methylbutanamide, DFT would be employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of its atoms. Following this optimization, further calculations would elucidate the distribution of electrons and the energies of the molecular orbitals.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. For this compound, the HOMO would likely be localized on the electron-rich regions of the molecule, such as the amino group and the phenyl ring, which can act as electron donors. Conversely, the LUMO would be expected to be situated over the electron-deficient areas, like the carbonyl group of the amide, which can act as an electron acceptor.

The precise energy values for the HOMO, LUMO, and the energy gap would require specific DFT calculations. However, a hypothetical data table based on typical values for similar organic molecules is presented below.

| Parameter | Hypothetical Energy Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and would need to be confirmed by actual DFT calculations on this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values.

For this compound, the MEP surface would likely show:

Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, would be concentrated around the electronegative oxygen and nitrogen atoms of the amide and amino groups. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): These areas, representing a deficiency of electrons, would be located around the hydrogen atoms, particularly those of the amino group and the amide N-H. These sites are prone to nucleophilic attack.

Neutral Potential (Green): The non-polar parts of the molecule, such as the carbon backbone and the phenyl ring, would exhibit a more neutral potential.

The MEP analysis provides a visual representation of how this compound would interact with other molecules, guiding the understanding of its intermolecular interactions and potential binding modes with biological targets.

Future Directions in Academic Chemical Research on 2 Amino N Benzyl 3 Methylbutanamide

Innovations in Green Chemistry Approaches for Amide Synthesis

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on hazardous reagents and generate significant waste. The future of synthesizing 2-amino-N-benzyl-3-methylbutanamide will undoubtedly focus on greener, more sustainable approaches that minimize environmental impact.

Mechanochemical Synthesis: A promising solvent-free approach is mechanochemistry, which uses mechanical force, such as ball milling, to drive chemical reactions. nih.govacs.org This technique has been successfully applied to the synthesis of primary amides from esters using reagents like calcium nitride, often proceeding with high yield and compatibility with various functional groups. nih.govacs.org A key advantage is the potential to maintain the integrity of stereocenters, which is crucial for the synthesis of enantiomerically pure this compound. nih.govacs.org

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes such as papain have been shown to be effective catalysts for peptide and amide bond formation, even under mechanochemical conditions. brad.ac.ukrsc.orgresearchgate.net Hydrolases, another class of enzymes, can facilitate amide synthesis from carboxylic acids and amines, avoiding the need for toxic activating agents. nih.gov Future research will likely focus on identifying or engineering enzymes that can efficiently catalyze the coupling of a valine derivative with benzylamine (B48309) to produce this compound with high stereoselectivity.

The table below summarizes some green chemistry approaches applicable to amide synthesis.

| Green Chemistry Approach | Key Features | Potential Application to this compound |

| Mechanochemistry | Solvent-free, high-yield, preserves stereochemistry. nih.govacs.org | Direct synthesis from a valine ester and benzylamine via ball milling. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, biodegradable catalyst. brad.ac.uknih.gov | Papain or other hydrolase-catalyzed coupling of a valine derivative and benzylamine. |

Development of Novel Derivatization Reagents and Methodologies

The analysis of chiral molecules like this compound often requires derivatization to enhance detection and enable separation of enantiomers. Future research will focus on developing more efficient and sensitive derivatization reagents and methods.

Novel chiral derivatization reagents are being designed to react with the primary amine of this compound, converting the enantiomers into diastereomers. These diastereomers can then be readily separated and quantified using standard chromatographic techniques. Reagents such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) and others based on difluorodinitrobenzene (DFDNB) have proven effective for the analysis of chiral amino acids and amines. nih.govnih.gov For instance, FDAA has been used for the successful differentiation of 19 pairs of D/L-amino acids in a single run using ion mobility spectrometry-mass spectrometry (IMS-MS). nih.govrsc.org

Another area of innovation is the development of reagents that improve ionization efficiency in mass spectrometry, leading to lower detection limits. Reagents like (R)-N-(3-pyridylthiocarbamoyl)pyrrolidine-2-carboxylic acid (PyT-C) and (S)-3-amino-1-(3-pyridylthiocarbamoyl)pyrrolidine (PyT-N) have been developed for the high-throughput analysis of chiral amines and carboxylic acids by LC-MS/MS. nih.gov The derivatization of this compound with such reagents would facilitate its sensitive and stereoselective quantification in complex biological matrices.

The following table highlights some advanced derivatization reagents.

| Derivatization Reagent | Target Functional Group | Analytical Technique |

| FDAA (Marfey's Reagent) | Primary and secondary amines. nih.govnih.gov | LC-MS, IMS-MS. nih.govrsc.org |

| DFDNB-based variants | Amines. nih.gov | HPLC. nih.gov |

| PyT-C / PyT-N | Amines and carboxylic acids. nih.gov | LC-MS/MS. nih.gov |

| DiCys/OPA | Primary amines. researchgate.net | LC-MS. researchgate.net |

Advanced Spectroscopic Techniques for Elucidating Reaction Mechanisms

A deeper understanding of the reaction mechanisms involved in the synthesis and potential degradation of this compound is crucial for optimizing reaction conditions and ensuring product stability. Future research will increasingly employ advanced spectroscopic techniques for real-time, in-situ monitoring of chemical reactions.

Operando Spectroscopy: Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy (ReactIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the continuous monitoring of reactant consumption, intermediate formation, and product generation throughout a chemical process. spectroscopyonline.commt.com This provides invaluable kinetic and mechanistic data. For the synthesis of this compound, operando spectroscopy could be used to study the efficiency of different coupling reagents and identify potential side reactions in real-time. mt.com Surface-Enhanced Raman Spectroscopy (SERS) offers the sensitivity to observe amide bond formation at the single-molecule level, providing unprecedented mechanistic detail. acs.orgnsf.gov

Elucidating Racemization: A critical aspect of synthesizing chiral molecules is preventing racemization. The α-carbon of the valine moiety in this compound is susceptible to racemization, particularly during the amide bond formation step. libretexts.org Advanced spectroscopic methods, coupled with computational tools, can be used to study the mechanism of racemization. mdpi.com For example, in-situ NMR has been used to study the kinetics of amide bond formation and could be adapted to monitor the stereochemical integrity of the product. nih.gov Furthermore, developing racemization-free coupling reagents, such as those based on ynamides, is a key area of future research. nih.gov

High-Throughput Chiral Separation Platforms

The separation of enantiomers is a critical step in the analysis and preparation of pure chiral compounds. Future research will focus on developing high-throughput chiral separation platforms to accelerate this process.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than traditional High-Performance Liquid Chromatography (HPLC). nih.govchromatographyonline.com The use of supercritical carbon dioxide as the mobile phase reduces the consumption of toxic organic solvents, aligning with the principles of green chemistry. selvita.com Automated SFC systems with multiple chiral stationary phases (CSPs) can be used to rapidly screen for the optimal separation conditions for this compound. researchgate.net Polysaccharide-based CSPs have shown broad applicability for the chiral separation of a wide range of compounds, including amides. nih.gov

LC-MS/MS and Ion Mobility-MS: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective platform for the analysis of chiral compounds. nih.gov High-throughput methods are being developed that allow for the rapid analysis of chiral amino acids and their derivatives without the need for derivatization. nih.govresearchgate.net Furthermore, the integration of ion mobility spectrometry (IMS) with LC-MS adds another dimension of separation, which can be crucial for resolving complex mixtures and confirming the identity of stereoisomers. nih.govacs.org A fast LC-IM-MS method could be developed for the high-throughput screening and quality control of this compound.

The table below compares different high-throughput chiral separation platforms.

| Separation Platform | Key Advantages | Applicability to this compound |

| Supercritical Fluid Chromatography (SFC) | Fast, high efficiency, reduced solvent consumption. chromatographyonline.comselvita.com | Rapid screening of chiral stationary phases for enantioseparation. |

| LC-MS/MS | High sensitivity and selectivity, amenable to high-throughput. nih.gov | Quantitative analysis of enantiomers in complex matrices. |

| LC-IM-MS | Additional dimension of separation, enhanced peak capacity. nih.govacs.org | Unambiguous identification and separation from isomeric impurities. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-N-benzyl-3-methylbutanamide, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves acylation of benzylamine derivatives with activated esters or acyl chlorides. For example, analogous compounds (e.g., N-benzylacetamides) are synthesized via reaction of benzylamine with 3-methylbutanoyl chloride in anhydrous conditions, using triethylamine as a base to neutralize HCl byproducts . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization. Characterization via NMR (¹H and ¹³C) and HPLC ensures purity and structural confirmation .

Q. How is the stereochemistry of this compound resolved, and what analytical techniques validate it?

- Methodological Answer : Chiral resolution can be achieved using chiral HPLC columns (e.g., Chiralpak® IA/IB) or by synthesizing diastereomeric salts with chiral acids (e.g., tartaric acid). Absolute configuration is confirmed via X-ray crystallography or comparative optical rotation data against known standards . For example, stereoisomers of similar amides are differentiated using polarimetry ([α]D values) and crystallographic reports .

Q. What are the recommended storage conditions for this compound to ensure stability?

- Methodological Answer : The compound should be stored in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis or oxidation. Stability studies on analogous amides suggest moisture-sensitive functional groups (e.g., free amines) require desiccants like silica gel .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved?

- Methodological Answer : Contradictions in NMR peaks (e.g., splitting patterns or chemical shifts) may arise from conformational flexibility or impurities. Use high-field NMR (≥500 MHz) with COSY, NOESY, or HSQC to assign signals unambiguously. For example, NOESY can identify spatial proximity of protons in rigid amide backbones . If impurities are suspected, repeat purification via preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

- Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE):

- Temperature : 0–25°C to minimize side reactions.

- Solvent : Anhydrous THF or dichloromethane for better acyl chloride reactivity.

- Catalyst : DMAP (4-dimethylaminopyridine) accelerates acylation .

Pilot studies on similar compounds show yields improve from 50% to >90% by controlling stoichiometry (1.2 eq acyl chloride) and reaction time (12–24 hr) .

Q. How does the introduction of a hydrochloride salt (e.g., this compound hydrochloride) affect solubility and bioactivity?

- Methodological Answer : Salt formation enhances water solubility via protonation of the amine group. Compare solubility profiles (e.g., in PBS vs. DMSO) using UV-Vis spectroscopy. Bioactivity assays (e.g., enzyme inhibition) should be repeated with both free base and salt forms to assess potency changes. For instance, hydrochloride salts of related amides show improved bioavailability in pharmacokinetic studies .

Q. What computational methods predict the interaction of this compound with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to receptors (e.g., GPCRs or enzymes). Validate predictions with MD simulations (GROMACS) to assess stability of ligand-protein complexes. QSAR models trained on analogous compounds can correlate structural features (e.g., logP, H-bond donors) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.